Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Catalog No.
S664289
CAS No.
6389-60-2
M.F
C14H17ClN2
M. Wt
248.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 3-((phenethylamino)methyl)-, hydrochlori...

CAS Number

6389-60-2

Product Name

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

InChI

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H

InChI Key

WTROJZJURULLHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl

Solubility

35.3 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound that has been widely studied for its properties and possible applications in various fields such as medicine, agriculture, and industry. In this paper, we will provide an overview of the properties of this compound, its synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, as well as the current state of research, potential implications in various fields of research and industry, and future directions.
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C14H19ClN2. This compound is also known as Phenethyl Pyridine or N-(3-pyridinylmethyl)-N-phenylethylamine hydrochloride. It is a white crystalline powder that is soluble in water, highly pure, and structurally similar to nicotine. It has been studied for its potential use as an analgesic and antipsychotic agent due to its ability to interact with certain receptors in the brain.
The physical and chemical properties of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride include its melting point of around 231-233 °C, a boiling point of around 394.5 °C, a density of 1.066 g/cm3, and a molecular weight of 258.77 g/mol. This compound is soluble in water and methanol, but insoluble in ethanol and dimethyl sulfoxide (DMSO). It is a weak base with a pKa of 8.7 and a logP of 2.1.
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride can be synthesized through various methods, including the reaction between 3-picoline and benzyl chloride, the reaction between 3-picoline and benzyl bromide, or the reaction between 3-bromopyridine and phenethylamine. The compound can be characterized by various analytical techniques, including FTIR, NMR spectroscopy, and mass spectrometry.
used in studying Pyridine, 3-((phenethylamino)methyl)-, hydrochloride mainly include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods are used to determine the purity, composition, and structure of the compound.
The biological properties of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride have been studied in various experimental models. Studies have shown that the compound can interact with certain neurotransmitter receptors in the brain, including dopamine, serotonin, and histamine receptors. It has also been shown to have analgesic and antipsychotic effects in animal models.
Studies on the toxicity and safety of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride have been limited. However, experiments in animals have shown that the compound can cause some side effects, including gastrointestinal disturbances, alterations in blood pressure, and changes in behavior.
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has potential applications in various scientific experiments, including the study of neurotransmitter receptors, the development of antipsychotic and analgesic drugs, and the treatment of certain diseases, such as Parkinson's and schizophrenia.
Research on Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is ongoing, with many studies focusing on its biological properties, potential applications, and safety. Current research is geared towards developing new drugs for psychiatric and neurological disorders and understanding the mechanism of action of the compound.
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has potential implications in various fields of research and industry, including medicine, agriculture, and the chemical industry. Its ability to interact with neurotransmitter receptors in the brain makes it a potential candidate for the development of new drugs for the treatment of psychiatric and neurological disorders. In agriculture, the compound can be used as a pesticide or herbicide due to its ability to inhibit certain enzymes. In the chemical industry, it can be used as an intermediate in the synthesis of various compounds.
Despite the potential applications of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride, there are limitations to its use due to its toxicity and safety issues. Future research should focus on developing safer and more effective compounds with similar properties. Additional studies on the toxicity and safety of the compound are also necessary to fully understand its potential applications. Other future directions include investigating the mechanism of action of the compound and its potential applications in other areas such as cancer treatment and drug delivery.
In conclusion, Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound that has been studied for its properties and possible applications in various fields. The compound has potential as an analgesic and antipsychotic agent due to its ability to interact with certain receptors in the brain. Future research should focus on developing safer and more effective compounds with similar properties and determining the potential applications of this compound in other fields.

Other CAS

6389-60-2

Dates

Modify: 2023-08-15

Explore Compound Types